molecular formula C12H10INO2 B8808160 N-(3-Iodo-4-methylphenyl)furan-3-carboxamide CAS No. 623907-53-9

N-(3-Iodo-4-methylphenyl)furan-3-carboxamide

Cat. No.: B8808160
CAS No.: 623907-53-9
M. Wt: 327.12 g/mol
InChI Key: UAFVLXBOXOBSAO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Iodo-4-methylphenyl)furan-3-carboxamide typically involves the reaction of 3-iodo-4-methylaniline with furan-3-carboxylic acid. The reaction is carried out under specific conditions to ensure the formation of the desired product. The organic phase is dried using magnesium sulfate and absorbed onto silica. The silica is then applied to a flash silica column and eluted with a mixture of cyclohexane and ethyl acetate (3:1). The solvent is evaporated from the product fractions under vacuum to yield N-(3-iodo-4-methylphenyl)-3-furamide .

Industrial Production Methods

Industrial production methods for this compound involve bulk manufacturing, sourcing, and procurement. Companies like ChemScene provide this compound in bulk quantities, ensuring high purity and quality control .

Chemical Reactions Analysis

Types of Reactions

N-(3-Iodo-4-methylphenyl)furan-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The iodine atom can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-3-carboxylic acid derivatives, while reduction can yield different amine derivatives .

Scientific Research Applications

N-(3-Iodo-4-methylphenyl)furan-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(3-Iodo-4-methylphenyl)furan-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzymes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(3-Iodo-4-methylphenyl)furan-3-carboxamide include:

  • Carboxine
  • Oxicarboxine
  • Boscalid

Uniqueness

This compound is unique due to its specific iodine substitution and the presence of both furan and anilide rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

623907-53-9

Molecular Formula

C12H10INO2

Molecular Weight

327.12 g/mol

IUPAC Name

N-(3-iodo-4-methylphenyl)furan-3-carboxamide

InChI

InChI=1S/C12H10INO2/c1-8-2-3-10(6-11(8)13)14-12(15)9-4-5-16-7-9/h2-7H,1H3,(H,14,15)

InChI Key

UAFVLXBOXOBSAO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=COC=C2)I

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3-Furoic acid (2.4 g, 21.45 mmol) and HATU (8.15 g, 21.45 mmol) in DMF (25 ml) were stirred at room temperature for l5 mins. HOBT (2.9 g, 21.45 mmol), 3-iodo-4-methylaniline (5.0 g, 21.45 mmol) and DIPEA (11.2 ml, 64.35 mmol) were added and the reaction stirred at room temperature for 16 hrs. The solvent was evaporated under vacuum and the residue partitioned between ethyl acetate (100 ml) and aqueous sodium carbonate (10%, 100 ml). The aqueous layer was extracted with ethyl acetate (50 ml) and the combined organic phases washed with hydrochloric acid (2N, 75 ml), water (75 ml) and brine (75 ml). The organic phase was dried (magnesium sulphate) and absorbed onto silica. The silica was applied to a flash silica column and eluted with cyclohexane/ethyl acetate (3:1). The solvent was evaporated from the product fractions under vacuum to give N-(3-iodo-4-methylphenyl)-3-furamide. LCMS: retention time 3.52 min, MH+ 328. NMR: δH [2H6]-DMSO 9.92,(1H, b), 8.36,(1H, d), 8.23,(1H, d), 7.80,(1H, t), 7.66,(1H, dd), 7.29,(1H, d), 6.98,(1H, d), 2.33,(3H, s).
Quantity
2.4 g
Type
reactant
Reaction Step One
Name
Quantity
8.15 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
2.9 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
11.2 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

3-Furoic acid (2.4 g) and HATU (8.15 g) in DMF (25 ml) were stirred at room temperature for 15 min. HOBT (2.9 g), 3-iodomethylaniline (5.0 g) and DIPEA (11.2 ml) were added and the mixture was stirred at room temp for 16 h. The solvent was evaporated under vacuum and the residue was partitioned between ethyl acetate (100 ml) and aqueous sodium carbonate (10%, 100 ml). The aqueous layer was extracted with ethyl acetate (50 ml) and the combined organic phases were washed with hydrochloric acid (2N, 75 ml), water (75 ml) and brine (75 ml). The organic phase was dried (magnesium sulphate) and absorbed onto silica. The silica was applied to a silica column and eluted with cyclohexane/ethyl acetate (3:1) to give the title compound.
Quantity
2.4 g
Type
reactant
Reaction Step One
Name
Quantity
8.15 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
2.9 g
Type
reactant
Reaction Step Two
Name
3-iodomethylaniline
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
11.2 mL
Type
reactant
Reaction Step Two

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